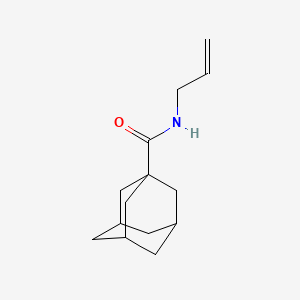![molecular formula C16H16N2O2 B14159357 (4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile CAS No. 88486-03-7](/img/structure/B14159357.png)
(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile is an organic compound that features a nitrile group attached to a central carbon atom, which is further bonded to a 4-methoxyphenyl group and a 4-methoxyanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a reactive site for further chemical modifications, enhancing its activity or selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetonitrile: A precursor in the synthesis of (4-Methoxyphenyl)(4-methoxyanilino)acetonitrile.
4-Methoxyaniline: Another precursor used in the synthesis.
(4-Methoxyphenyl)aminoacetonitrile: A related compound with similar structural features.
Uniqueness
(4-Methoxyphenyl)(4-methoxyanilino)acetonitrile is unique due to the presence of both 4-methoxyphenyl and 4-methoxyanilino groups, which can impart distinct chemical and biological properties. Its dual functionality allows for diverse applications and reactivity compared to its simpler analogs.
Propiedades
Número CAS |
88486-03-7 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H16N2O2/c1-19-14-7-3-12(4-8-14)16(11-17)18-13-5-9-15(20-2)10-6-13/h3-10,16,18H,1-2H3 |
Clave InChI |
IUJLETQHHUEXBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
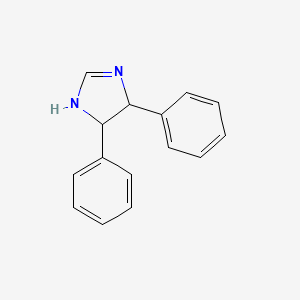
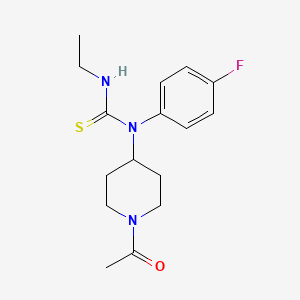

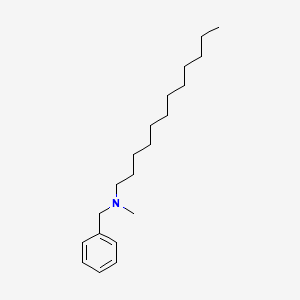
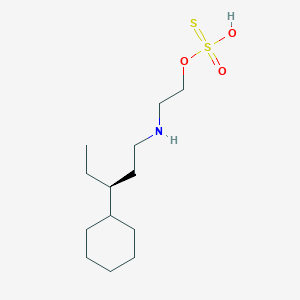
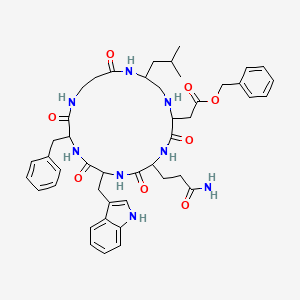
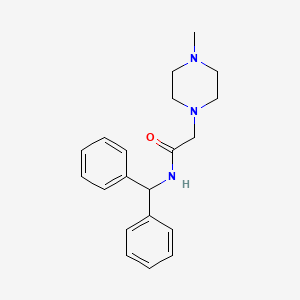


![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
